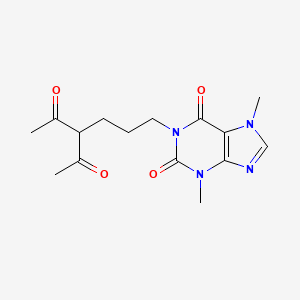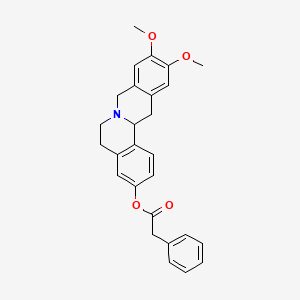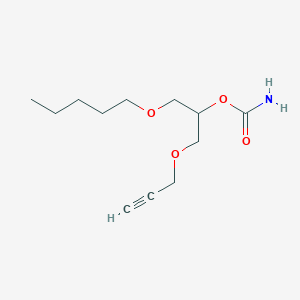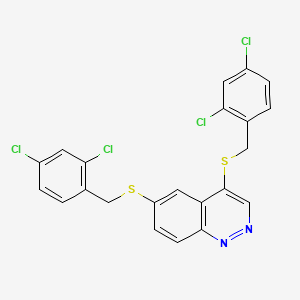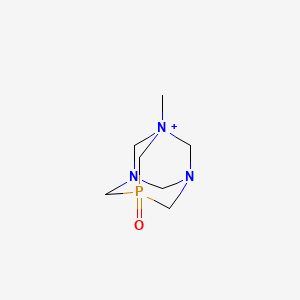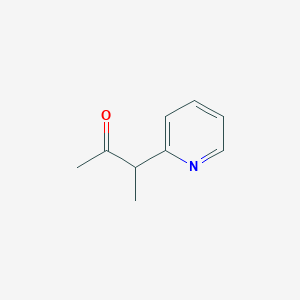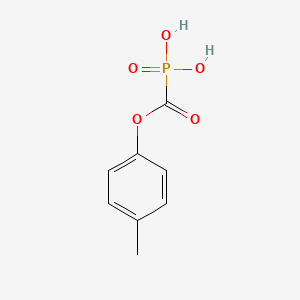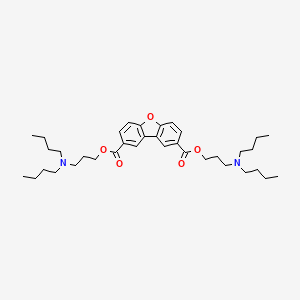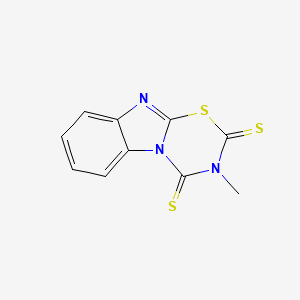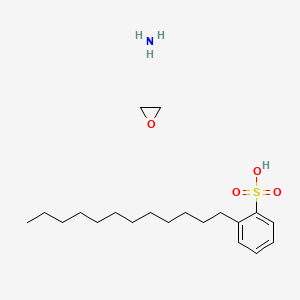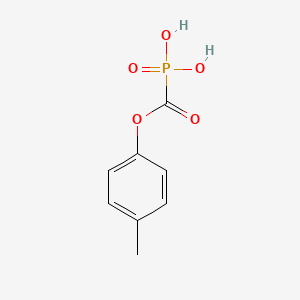
Di-methoxycinnamidopropyl ethyldimonium chloride ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-methoxycinnamidopropyl ethyldimonium chloride ether is a compound that belongs to the group of quaternary ammonium salts. It is primarily used in cosmetic products for its hair conditioning and UV-absorbing properties . The compound is known for leaving hair easy to comb, supple, soft, and shiny, while also protecting cosmetic products from UV light damage .
Vorbereitungsmethoden
The synthesis of di-methoxycinnamidopropyl ethyldimonium chloride ether involves several steps:
Methoxycinnamic Acid Amidopropyl Grouping: This step involves the formation of the methoxycinnamic acid amidopropyl group.
Ethyl Component: Ethanol (ethyl alcohol) is used as an alcoholic component or a hydrocarbon residue with two carbon atoms.
Quaternary Dimethyl Ammonium Salt Formation: This involves the formation of a quaternary dimethyl ammonium salt, typically based on fatty amines.
Ether Formation: The final step involves the condensation of two alcohols to form the ether linkage.
Analyse Chemischer Reaktionen
Di-methoxycinnamidopropyl ethyldimonium chloride ether undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Di-methoxycinnamidopropyl ethyldimonium chloride ether has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the cosmetic industry for hair conditioning and UV protection.
Wirkmechanismus
The mechanism of action of di-methoxycinnamidopropyl ethyldimonium chloride ether involves its interaction with molecular targets and pathways:
Hair Conditioning: The compound interacts with the hair shaft, forming a protective layer that enhances hair manageability and shine.
UV Absorption: It absorbs UV light, preventing damage to cosmetic products and protecting the skin and hair from UV radiation.
Vergleich Mit ähnlichen Verbindungen
Di-methoxycinnamidopropyl ethyldimonium chloride ether can be compared with other similar compounds:
Steardimonium Chloride: Contains a stearyl (C18) carbon chain and is used for similar hair conditioning purposes.
Laurdimonium Chloride: Contains a lauryl (C12) hydrocarbon residue and is also used in hair care products.
Eigenschaften
CAS-Nummer |
444153-01-9 |
|---|---|
Molekularformel |
C34H52Cl2N4O5 |
Molekulargewicht |
667.7 g/mol |
IUPAC-Name |
3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-[2-[2-[3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-dimethylazaniumyl]ethoxy]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C34H50N4O5.2ClH/c1-37(2,23-7-21-35-33(39)19-13-29-9-15-31(41-5)16-10-29)25-27-43-28-26-38(3,4)24-8-22-36-34(40)20-14-30-11-17-32(42-6)18-12-30;;/h9-20H,7-8,21-28H2,1-6H3;2*1H/b19-13+,20-14+;; |
InChI-Schlüssel |
PLMVCRGAKDGNEA-HPKCLRQXSA-N |
Isomerische SMILES |
C[N+](CCOCC[N+](CCCNC(=O)/C=C/C1=CC=C(C=C1)OC)(C)C)(CCCNC(=O)/C=C/C2=CC=C(C=C2)OC)C.[Cl-].[Cl-] |
Kanonische SMILES |
C[N+](C)(CCCNC(=O)C=CC1=CC=C(C=C1)OC)CCOCC[N+](C)(C)CCCNC(=O)C=CC2=CC=C(C=C2)OC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



